BMS-665053 CRF1 Binding Affinity vs. BMS-763534 and CP-316,311
BMS-665053 demonstrates a binding affinity (IC50 = 1.0 nM) that is 2.5-fold less potent than the closely related analog BMS-763534 (IC50 = 0.4 nM) [1] but is 6.8-fold more potent than the structurally distinct CRF1 antagonist CP-316,311 (IC50 = 6.8 nM) [2].
| Evidence Dimension | CRF1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.0 nM |
| Comparator Or Baseline | BMS-763534 (IC50 = 0.4 nM); CP-316,311 (IC50 = 6.8 nM) |
| Quantified Difference | 2.5-fold less potent than BMS-763534; 6.8-fold more potent than CP-316,311 |
| Conditions | Radioligand binding assay against ovine CRF |
Why This Matters
This intermediate potency profile allows BMS-665053 to serve as a valuable benchmark in CRF1 research, providing a point of reference between ultra-high affinity compounds like BMS-763534 and moderately potent alternatives, aiding in SAR and target validation studies.
- [1] Lodge NJ, Lelas S, Li YW, Molski T, Grace J, Sivarao DV, Post-Munson D, Healy F, Bronson JJ, Hartz R, Macor JE, Zaczek R. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534. Neuropharmacology. 2013 Apr;67:284-93. doi: 10.1016/j.neuropharm.2012.10.025. View Source
- [2] Ace Therapeutics. CP-316311 Product Page. Available at: https://www.acetherapeutics.com/psychiatry/cp-316311-item-743.html. View Source
